molecular formula C11H15NO B2612346 (3-Methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanol CAS No. 2229437-25-4

(3-Methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanol

Cat. No.: B2612346
CAS No.: 2229437-25-4
M. Wt: 177.247
InChI Key: WOVJCJBYVTTWPL-UHFFFAOYSA-N
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Description

(3-Methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanol is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.25 g/mol It is a derivative of tetrahydroquinoline, featuring a methanol group attached to the third carbon of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanol typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of 3-methylquinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas . The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.

Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, alternative methods such as the use of metal hydrides for reduction may be employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions: (3-Methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be further reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products Formed:

    Oxidation: 3-Methyl-1,2,3,4-tetrahydroquinolin-3-one.

    Reduction: 3-Methyl-1,2,3,4-tetrahydroquinolin-3-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for neurodegenerative diseases.

    Industry: It is used in the production of fine chemicals and as a building block in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (3-Methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in the biosynthesis of essential biomolecules or interact with receptors in the nervous system . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1,2,3,4-Tetrahydroquinoline: A parent compound with similar structural features but lacking the methanol group.

    3-Methylquinoline: A precursor in the synthesis of (3-Methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanol.

    3-Methyl-1,2,3,4-tetrahydroquinolin-3-one: An oxidized derivative of the compound.

Uniqueness: this compound is unique due to the presence of the methanol group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for further chemical modifications and enhances its utility in various applications.

Properties

IUPAC Name

(3-methyl-2,4-dihydro-1H-quinolin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-11(8-13)6-9-4-2-3-5-10(9)12-7-11/h2-5,12-13H,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVJCJBYVTTWPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2NC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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